Cas no 128583-06-2 (2-(benzylsulfanyl)-6-fluoropyridine)

2-(benzylsulfanyl)-6-fluoropyridine 化学的及び物理的性質
名前と識別子
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- 2-(Benzylsulfanyl)-6-fluoropyridine
- 2-(Benzylthio)-6-fluoropyridine
- 2-benzylthio-6-fluoropyridine
- 2-benzylsulfanyl-6-fluoro-pyridine
- Pyridine, 2-fluoro-6-[(phenylmethyl)thio]-
- 2-fluoro-6-[(phenylmethyl)thio]-Pyridine
- 2-(benzylsulfanyl)-6-fluoropyridine
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- MDL: MFCD14600343
- インチ: 1S/C12H10FNS/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2
- InChIKey: RTMVZYGLVYFSBP-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(N=1)F)CC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 183
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 38.2
2-(benzylsulfanyl)-6-fluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-322784-1.0g |
2-(benzylsulfanyl)-6-fluoropyridine |
128583-06-2 | 1.0g |
$574.0 | 2023-02-24 | ||
Enamine | EN300-322784-2.5g |
2-(benzylsulfanyl)-6-fluoropyridine |
128583-06-2 | 2.5g |
$1189.0 | 2023-09-04 | ||
abcr | AB604366-5g |
2-Fluoro-6-[(phenylmethyl)thio]pyridine; . |
128583-06-2 | 5g |
€1481.20 | 2024-07-19 | ||
Enamine | EN300-322784-10g |
2-(benzylsulfanyl)-6-fluoropyridine |
128583-06-2 | 10g |
$1895.0 | 2023-09-04 | ||
Enamine | EN300-322784-1g |
2-(benzylsulfanyl)-6-fluoropyridine |
128583-06-2 | 1g |
$574.0 | 2023-09-04 | ||
abcr | AB604366-1g |
2-Fluoro-6-[(phenylmethyl)thio]pyridine; . |
128583-06-2 | 1g |
€453.60 | 2024-07-19 | ||
abcr | AB604366-250mg |
2-Fluoro-6-[(phenylmethyl)thio]pyridine; . |
128583-06-2 | 250mg |
€253.40 | 2024-07-19 | ||
abcr | AB604366-10g |
2-Fluoro-6-[(phenylmethyl)thio]pyridine; . |
128583-06-2 | 10g |
€2479.60 | 2024-07-19 | ||
Enamine | EN300-322784-10.0g |
2-(benzylsulfanyl)-6-fluoropyridine |
128583-06-2 | 10.0g |
$1895.0 | 2023-02-24 | ||
Enamine | EN300-322784-5.0g |
2-(benzylsulfanyl)-6-fluoropyridine |
128583-06-2 | 5.0g |
$1507.0 | 2023-02-24 |
2-(benzylsulfanyl)-6-fluoropyridine 関連文献
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
2-(benzylsulfanyl)-6-fluoropyridineに関する追加情報
2-(Benzylsulfanyl)-6-fluoropyridine (CAS No. 128583-06-2): Properties, Applications, and Market Insights
2-(Benzylsulfanyl)-6-fluoropyridine (CAS No. 128583-06-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This fluorinated pyridine derivative, characterized by its benzylsulfanyl functional group, exhibits unique chemical properties that make it valuable for synthetic applications. The compound's molecular structure combines the reactivity of a pyridine ring with the versatility of a thioether linkage, creating opportunities for diverse chemical modifications.
In recent years, the demand for fluorinated pyridine derivatives has surged due to their importance in drug discovery. Researchers particularly value 2-(benzylsulfanyl)-6-fluoropyridine for its potential as a building block in medicinal chemistry. The fluorine atom at the 6-position enhances the compound's metabolic stability, while the benzylsulfanyl group offers opportunities for further functionalization. These features align with current pharmaceutical trends favoring fluorine-containing compounds with improved bioavailability.
The synthesis of 2-(benzylsulfanyl)-6-fluoropyridine typically involves nucleophilic aromatic substitution reactions, where 6-fluoropyridine-2-thiol reacts with benzyl bromide under basic conditions. This efficient synthetic route has made the compound increasingly accessible to researchers investigating heterocyclic chemistry applications. Analytical characterization by NMR spectroscopy and mass spectrometry confirms the compound's high purity, essential for pharmaceutical-grade applications.
From a commercial perspective, 2-(benzylsulfanyl)-6-fluoropyridine has seen growing demand in the fine chemicals market. Suppliers specializing in fluorinated building blocks have reported increased inquiries about this specific compound, particularly from contract research organizations working on kinase inhibitor development. The global market for pyridine derivatives is projected to expand significantly, driven by their applications in crop protection chemicals and pharmaceutical intermediates.
Recent patent literature reveals innovative applications of 2-(benzylsulfanyl)-6-fluoropyridine in developing selective enzyme inhibitors. Its molecular framework has been incorporated into compounds showing promise against various therapeutic targets. The compound's lipophilicity profile, influenced by both the fluorine substituent and benzyl group, makes it particularly valuable for designing molecules with optimal blood-brain barrier penetration characteristics.
Environmental and safety considerations for 2-(benzylsulfanyl)-6-fluoropyridine follow standard laboratory chemical handling protocols. While not classified as hazardous under current regulations, proper personal protective equipment is recommended during handling. The compound's stability under normal storage conditions and its compatibility with common organic solvents enhance its practicality for industrial applications.
Analytical methods for 2-(benzylsulfanyl)-6-fluoropyridine quality control have become more sophisticated, with HPLC-UV and LC-MS techniques now routinely employed. These advancements support the compound's use in GMP-compliant synthesis where precise quantification is crucial. The development of validated analytical methods has been particularly important for pharmaceutical applications requiring stringent impurity profiling.
Future research directions for 2-(benzylsulfanyl)-6-fluoropyridine include exploring its potential in metal-catalyzed coupling reactions and investigating its biological activity profile. The compound's unique structure positions it as a valuable scaffold for developing selective receptor modulators and other biologically active molecules. As synthetic methodologies continue to advance, new derivatives based on this core structure are expected to emerge in the scientific literature.
From a regulatory standpoint, 2-(benzylsulfanyl)-6-fluoropyridine is not currently subject to specific international controls, facilitating its use in global research collaborations. However, researchers should consult local regulations regarding chemical substance registration requirements when planning large-scale applications. The compound's status as a research chemical rather than a final active ingredient simplifies its regulatory pathway in most jurisdictions.
The commercial availability of 2-(benzylsulfanyl)-6-fluoropyridine has improved in recent years, with multiple suppliers now offering the compound in various quantities. Pricing trends reflect the growing demand for specialty fluorinated compounds, with cost variations depending on purity specifications and order volume. Custom synthesis services have also emerged to meet the needs of researchers requiring derivatized versions of this versatile building block.
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